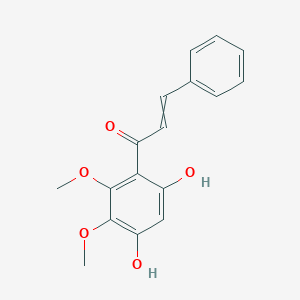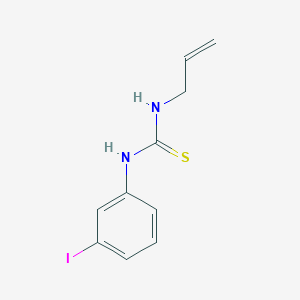
Thiourea, N-(3-iodophenyl)-N'-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-iodophenyl)-N’-2-propenyl- is an organic compound that belongs to the class of thioureas It is characterized by the presence of an iodophenyl group and a propenyl group attached to the nitrogen atoms of the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-iodophenyl)-N’-2-propenyl- typically involves the reaction of 3-iodoaniline with allyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(3-iodophenyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Thiourea, N-(3-iodophenyl)-N’-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Thiourea, N-(3-iodophenyl)-N’-2-propenyl- involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(3-iodophenyl)-N’-phenyl-
- Thiourea, N-(3-iodophenyl)-N’-methyl-
- Thiourea, N-(3-iodophenyl)-N’-ethyl-
Uniqueness
Thiourea, N-(3-iodophenyl)-N’-2-propenyl- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the iodophenyl and propenyl groups enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
53305-94-5 |
|---|---|
Formule moléculaire |
C10H11IN2S |
Poids moléculaire |
318.18 g/mol |
Nom IUPAC |
1-(3-iodophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11IN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
Clé InChI |
NNAOMFNCTGIGHV-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
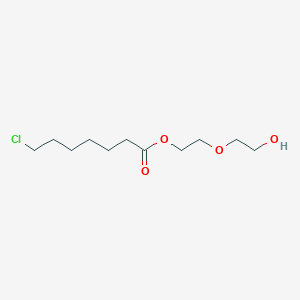
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
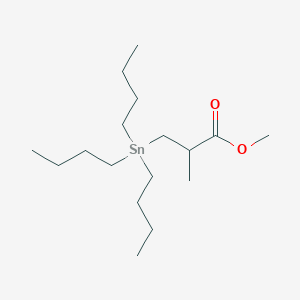
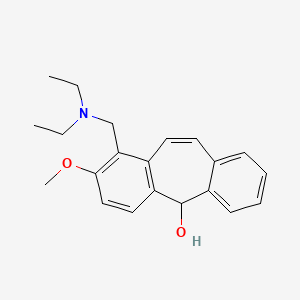
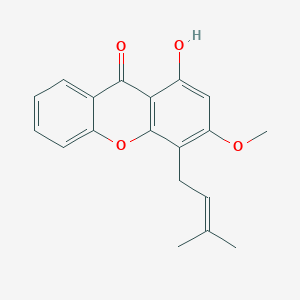
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
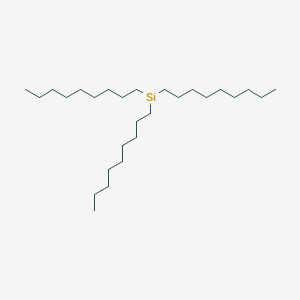

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
